Reduced Lipophilicity (LogP) of 1-(Prop-2-yn-1-yl)azepane Relative to N-Propargyl Piperidine: Implications for Aqueous Solubility and Drug-Likeness
1-(Prop-2-yn-1-yl)azepane exhibits a calculated LogP of 1.71, which is 0.27 log units lower than the LogP of 1.98 reported for its direct six-membered analog, 1-(prop-2-yn-1-yl)piperidine . Since each log unit reduction in LogP corresponds to approximately a 10-fold increase in aqueous solubility for neutral compounds, this difference—though modest—can translate to measurably higher aqueous solubility for the azepane derivative. Lower lipophilicity is generally correlated with reduced non-specific protein binding, lower volumes of distribution, and improved developability profiles in medicinal chemistry campaigns .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.713 (calculated; Fluorochem product specification) |
| Comparator Or Baseline | 1-(Prop-2-yn-1-yl)piperidine (CAS 5799-75-7): LogP = 1.981 (calculated; Chembase) |
| Quantified Difference | ΔLogP = 0.27 log units (target compound is less lipophilic) |
| Conditions | Calculated LogP values from vendor-specified computational models; not experimentally determined shake-flask LogP. |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced non-specific binding, which can simplify formulation development and improve in vivo pharmacokinetic predictability when this building block is incorporated into lead compounds.
